molecular formula C16H17NO4 B166695 Pyrophen CAS No. 131190-56-2

Pyrophen

Cat. No. B166695
M. Wt: 287.31 g/mol
InChI Key: VFMQMACUYWGDOJ-AWEZNQCLSA-N
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Description

Pyrophen is a natural product derived from the fungus Aspergillus niger . It has a molecular formula of C16H17NO4 and a molecular weight of 287.315 Da . The biosynthetic gene cluster for Pyrophen has been identified in Aspergillus niger ATCC 1015 .


Synthesis Analysis

The total synthesis of Pyrophen has been reported . The synthesis involves the use of N-acetyl amino acids, which can cyclize to the corresponding azalactone under coupling conditions . This azalactone can then tautomerize, erasing any stereochemical integrity . Efforts are now focused on completing the synthesis via the same route, but starting with the N-Boc (tert-butyloxycarbonyl) amino acid and swapping the protecting group for an acetyl group at the final stage of the synthesis .


Molecular Structure Analysis

The molecular structure of Pyrophen has been elucidated using 1D and 2D NMR and MS (EI, ESI, HRESI) data . The structure includes a pyrone ring and an L-phenylalanine moiety .


Physical And Chemical Properties Analysis

Pyrophen is a compound with a molecular formula of C16H17NO4 and a molecular weight of 287.315 Da . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Structure and Characterization

Pyrophen, a novel pyrone derivative of L-phenylalanine, has been structurally characterized through its isolation from Aspergillus niger cultures. It crystallizes in an orthorhombic space group and its structure, including absolute configuration, was determined using direct methods and the Bijvoet method (Barnes et al., 2009).

Production and Optimization

Research has focused on optimizing the production of pyrophen through the cultivation of endophytic Aspergillus niger in different culture media. The study aimed to understand how substrate-related factors influence pyrophen production and fungal biomass. The highest yield of pyrophen was obtained with mangaba juice, indicating its effectiveness for cultivation (Araujo et al., 2022).

Anticancer Research

Pyrophen has been investigated for its potential in cancer treatment. A study involving the endophytic fungus Aspergillus fumigatus strain KARSV04, which produces pyrophen, examined its effect in doxorubicin chemotherapy for breast cancer. The findings revealed that pyrophen, in combination with doxorubicin, increased cytotoxicity in MCF-7 breast cancer cells, suggesting a potential role in enhancing chemotherapy efficacy (Astuti et al., 2020).

Synthesis and Biological Testing

The total synthesis of natural products like pyrophen has been achieved, providing material for biological assays. This synthesis, starting from commercially available N-Boc amino acids, is crucial for testing pyrophen's biological activity and potential applications (Reber & Burdge, 2018).

properties

IUPAC Name

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMQMACUYWGDOJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156940
Record name Pyrophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrophen

CAS RN

131190-56-2
Record name Pyrophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
CL BARNES, JR STEINER, E TORRES… - … journal of peptide …, 1990 - Wiley Online Library
… pathway, such as chorismate, is a precursor to pyrophen. As yet, we have not detected other … to pyrophen. Such experiments would be facilitated if the fungus would produce pyrophen …
Number of citations: 21 onlinelibrary.wiley.com
KP Reber, HE Burdge - Journal of natural products, 2018 - ACS Publications
The first total syntheses of the natural products pyrophen and campyrones A–C, isolated from the fungus Aspergillus niger, have been achieved in six steps starting from commercially …
Number of citations: 11 pubs.acs.org
P Astuti, W Erden, W Wahyono… - Asian Pacific Journal …, 2016 - researchgate.net
Ethyl acetate extracts obtained from culture of endophytic fungi Aspergillus sp isolated from Piper crocatum Ruiz & Pav, have been shown to possess cytotoxic activity against T47D …
Number of citations: 10 www.researchgate.net
P Astuti, IB Januarti, NZW Kiromah, HA Fitri… - Turkish Journal of …, 2020 - ncbi.nlm.nih.gov
… that pyrophen did not significantly potentiate Dox-induced cytotoxicity in T47D cells. Adding Dox-treated T47D cells with pyrophen at a … Co-treatment of pyrophen and Dox in MCF-7 cells …
Number of citations: 3 www.ncbi.nlm.nih.gov
NC de Araujo, GH Silva, AV de Macêdo… - Research, Society and …, 2022 - rsdjournal.org
… that influence the production of pyrophen and fungal biomass. So… a PDA detector to quantify pyrophen in these different extracts. … that the ideal fermentation period to produce pyrophen. …
Number of citations: 4 rsdjournal.org
S Padhi, M Masi, SK Panda, W Luyten… - Natural product …, 2020 - Taylor & Francis
… Aurasperone A and pyrophen showed moderate to strong antimicrobial activity inhibiting seven different test pathogens, being pyrophen active with IC 50 ranging from 35 to 97 µg/mL. …
Number of citations: 39 www.tandfonline.com
H Burdge, K Reber - 2018 - towson.edu
… Pyrophen was first isolated from the fungus Aspergillus niger in 1990, followed by the isolation of campyrones A, B and C from the same source in 2013. Pyrophen … synthesize pyrophen …
Number of citations: 2 www.towson.edu
SE Helaly, Z Hamad, MA El Sayed… - … für Naturforschung C, 2019 - degruyter.com
… The NMR data for 2 were in accordance with those reported for pyrophen, a 4-… pyrophen ([α] D 20 –13.8, c=0.1, in CHCl 3 ) (Table S1). This is the first report on the isolation of pyrophen …
Number of citations: 9 www.degruyter.com
Y Hai, A Huang, Y Tang - Journal of natural products, 2020 - ACS Publications
… To identify the biosynthetic genes involved in pyrophen or … –NRPKS gene in the pyrophen/campyrone-producing fungi … the putative pyrophen/campyrone biosynthetic gene cluster. …
Number of citations: 17 pubs.acs.org
CN Ezekiel, B Kraak, M Sandoval-Denis, M Sulyok… - MycoKeys, 2020 - ncbi.nlm.nih.gov
… pyrophen and secalonic acid in A. piperis; aspulvinone E, fonsecin, kojic acid, kotanin A, malformin C, pyranonigrin and pyrophen … aurasperons, nigragillin and pyrophen, were common …
Number of citations: 25 www.ncbi.nlm.nih.gov

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